1-(4-ethylphenyl)-3-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHYLPHENYL)-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound features a thiourea group linked to a pyrazole ring and substituted phenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA typically involves the following steps:
-
Formation of the Pyrazole Intermediate: : The synthesis begins with the preparation of the 1-(4-methylbenzyl)-1H-pyrazole intermediate. This can be achieved through the reaction of 4-methylbenzylhydrazine with an appropriate β-diketone under acidic or basic conditions.
-
Thiourea Formation: : The pyrazole intermediate is then reacted with 4-ethylphenyl isothiocyanate in a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to form the desired thiourea compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to increase reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles like amines and alcohols.
Major Products
Oxidation Products: Sulfenic acid, sulfinic acid, sulfonic acid derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its thiourea moiety.
Antimicrobial Activity: Investigated for its potential antimicrobial properties against various pathogens.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Cancer Research: Potential anticancer activity through the inhibition of key molecular pathways involved in cell proliferation.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Polymer Industry: Utilized in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of enzymes or signaling pathways. The pyrazole ring and substituted phenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
- N-(4-Ethylphenyl)-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
- N-(4-Methylphenyl)-N’-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Uniqueness
N-(4-ETHYLPHENYL)-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties. The presence of both ethyl and methyl groups on the phenyl rings, along with the pyrazole core, can influence its reactivity, binding interactions, and overall activity profile.
This detailed overview provides a comprehensive understanding of N-(4-ETHYLPHENYL)-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22N4S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C20H22N4S/c1-3-16-8-10-18(11-9-16)21-20(25)22-19-12-13-24(23-19)14-17-6-4-15(2)5-7-17/h4-13H,3,14H2,1-2H3,(H2,21,22,23,25) |
InChI Key |
NGXRINXITVBGIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.